![molecular formula C16H24N2O B14881634 3-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14881634.png)
3-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-7-oxa-3,10-diazaspiro[56]dodecane is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane typically involves the use of 4-bromo-4-formyltetrahydropyrans as starting materials. The synthetic route includes alkylation at the nitrogen atom in the 11 position using alkyl halides and acrylic acid derivatives. The alkoxycarbonyl groups in the side chain are then reduced to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, acrylic acid derivatives, and reducing agents. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
3-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved are still under investigation, but the compound’s unique structure allows it to interact with biological molecules in specific ways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxa-7,10-diazaspiro[5.6]dodecane
- 3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one
- 7-methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride
Uniqueness
3-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This structure provides it with distinct chemical and physical properties that can be leveraged in various applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C16H24N2O |
|---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
3-benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane |
InChI |
InChI=1S/C16H24N2O/c1-2-4-15(5-3-1)14-18-11-7-16(8-12-18)6-9-17-10-13-19-16/h1-5,17H,6-14H2 |
InChI Key |
LENAKTLQHDFXFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCOC12CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14881551.png)
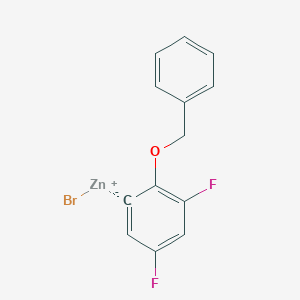
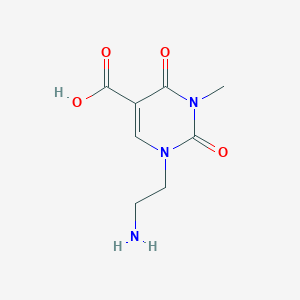
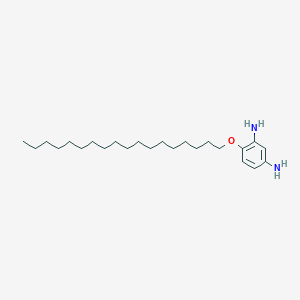
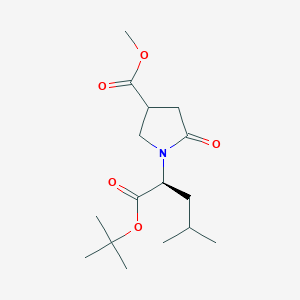
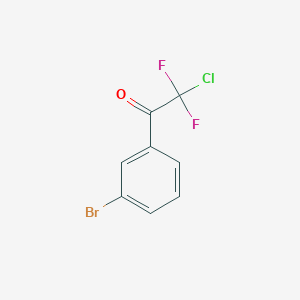
![Ethyl 2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)acetate](/img/structure/B14881589.png)
![4-[(4'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14881590.png)
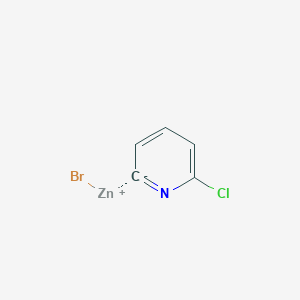
![Tert-butyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B14881598.png)

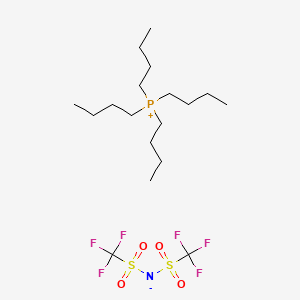
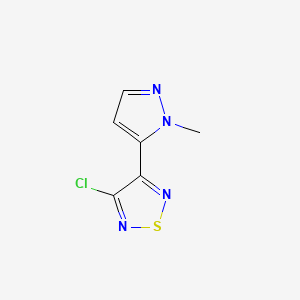
![1-(2-Fluoro-4-methoxyphenyl)-4-((2-isopropyl-5-methylphenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B14881623.png)
